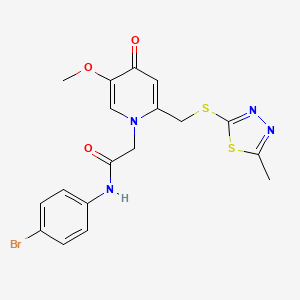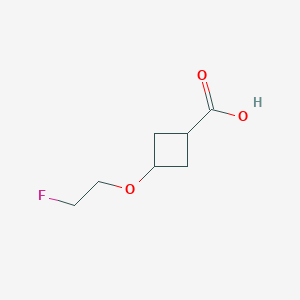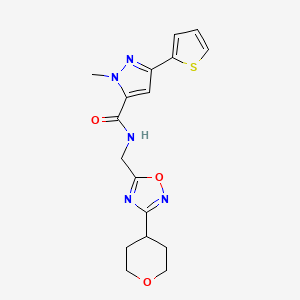![molecular formula C21H26N6O2 B2723410 6-[2-(2,4-Dimethylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione CAS No. 923128-93-2](/img/structure/B2723410.png)
6-[2-(2,4-Dimethylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-[2-(2,4-Dimethylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione” is a complex organic molecule that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The molecule also contains a purine ring, which is a type of heterocyclic aromatic organic compound .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Unfortunately, without more specific information or a visual representation, it’s difficult to provide a detailed analysis.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on the specific arrangement of its atoms and the presence of various functional groups .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Research in the field of pharmaceutical chemistry has led to the development of derivatives of 7,8-polymethylenehypoxanthines, which serve as precursors for various substituted purines. These compounds have been studied for their antiviral and antihypertensive activities, indicating the broad potential of this chemical framework in medicinal chemistry (Nilov et al., 1995). Furthermore, the synthesis of 4- and 5-disubstituted 1-benzylimidazoles, important precursors of purine analogs, showcases the versatility of this compound's derivatives in generating biologically active molecules (Alves et al., 1994).
Cytotoxic Activities
The carboxamide derivatives of benzo[b][1,6]naphthyridines, which can be synthesized from compounds similar to the one , have shown potent cytotoxic activities against various cancer cell lines. This highlights the potential of these derivatives in cancer research and therapy (Deady et al., 2003).
Advanced Synthesis Techniques
Advances in the synthesis of complex purine derivatives from imidazole precursors have been documented, further expanding the utility of these compounds in generating biologically active molecules. These synthesis techniques open new avenues for the development of therapeutic agents (Booth et al., 1992).
Hepatoprotective Activity
Research into the synthesis of imidazo[1,2-c]pyrimido[5,4-e]pyrimidine derivatives from cyclic ketene aminals has revealed potential hepatoprotective activities, indicating the therapeutic potential of these compounds in treating liver-related disorders (Ram et al., 2002).
Local Anesthetic and Antiaggregating Activities
Ethyl or methyl 6-substituted 3-(benzoylamino)-2-oxo-2H-pyran-5-carboxylates and related diones have been synthesized and evaluated for their local anesthetic and platelet antiaggregating activities. These findings underscore the potential of these derivatives in developing new anesthetic and antithrombotic agents (Mosti et al., 1994).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-[2-(2,4-dimethylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O2/c1-12-7-8-16(13(2)11-12)22-9-10-26-14(3)15(4)27-17-18(23-20(26)27)24(5)21(29)25(6)19(17)28/h7-8,11,22H,9-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXBAOKEDNQMHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCCN2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 18272571 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-ethyl 2-(6-methoxy-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2723329.png)

![N-(3-chloro-4-fluorophenyl)-3-{[5-(4-methylphenyl)pyrimidin-2-yl]amino}benzamide](/img/structure/B2723331.png)

![2-[3-(2,6-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2723333.png)
![2-(2-fluorobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2723336.png)
![[2-Methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetic acid](/img/structure/B2723338.png)

![N1-(3-chlorophenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2723344.png)

![3-(4-fluorophenyl)-9-(3-isopropoxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2723347.png)
![methyl 4-{[7-(2-ethoxy-2-oxoethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate](/img/structure/B2723349.png)
